Product packaging for EJR-866-81(Cat. No.:)

EJR-866-81

Cat. No.: B1192712
M. Wt: 290.721
InChI Key: DXWKXJCHISYLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Iminothienopyridinedione Derivatives in Small Molecule Discovery

Small molecules, characterized by their low molecular weight, constitute over 90% of currently marketed drugs and remain foundational in modern drug discovery nih.govguidetopharmacology.org. These compounds are designed to interact with specific biological targets, enabling the modulation of various physiological processes nih.govguidetopharmacology.org. The versatility of small molecules allows for their application across a broad spectrum of diseases, including cancer, cardiovascular conditions, and autoimmune disorders guidetopharmacology.orgnih.gov. Advances in synthetic chemistry, computational technologies, and biological understanding continue to invigorate the field of small molecule discovery nih.govguidetopharmacology.org.

Iminothienopyridinedione derivatives, a class of heterocyclic compounds, have demonstrated utility in small molecule discovery, particularly in the context of modulating protein function cenmed.comnih.gov. Their structural features allow for interactions with various biological targets, making them promising scaffolds for the development of new chemical probes and therapeutic agents cenmed.comnih.gov. The exploration of these derivatives contributes to the broader understanding of structure-activity relationships and the design of compounds with enhanced potency and selectivity cenmed.com.

Rationale for the Development and Investigation of EJR-866-81 and Related Analogs

This compound is part of a series of iminothienopyridinedione analogs derived from the parent compound, JMS-053 cenmed.com. JMS-053 itself is recognized as a reversible, allosteric, and cell-active small molecule inhibitor of the protein tyrosine phosphatase 4A3 (PTP4A3) cenmed.com. The rationale behind the development and investigation of this compound and its related analogs, such as EJR-866-75 and NRT-870-59, stemmed from a desire to identify compounds that retained potent PTP4A3 inhibitory activity while potentially possessing improved pharmacokinetic properties, such as reduced metabolism or increased water solubility cenmed.com. This directed synthetic effort aimed to optimize the chemical space around the core iminothienopyridinedione scaffold to yield more effective and tractable chemical biology tools cenmed.com.

Overview of this compound's Significance in Phosphatase Research

This compound holds significance in phosphatase research primarily due to its potent inhibitory activity against oncogenic phosphatases, particularly PTP4A3 cenmed.com. The PTP4A (phosphatase of regenerating liver or PRL) phosphatases constitute a distinct subfamily of protein phosphatases that are implicated in various cellular processes and disease states cenmed.com.

Research findings have detailed the inhibitory profile of this compound against key phosphatases. This compound demonstrated potent in vitro inhibition of PTP4A3 cenmed.com. Furthermore, it exhibited strong inhibitory activity against CDC25B, an oncogenic dual specificity phosphatase, with an IC₅₀ value of 65.5 nM cenmed.com. In contrast, its inhibitory potency against the dual specificity phosphatase DUSP3 was notably lower, being 5- to 6-fold less potent than its activity against PTP4A3 and CDC25B cenmed.com.

Beyond enzymatic inhibition, this compound has been evaluated for its cellular effects. It was found to be cytotoxic to human Hs578T breast cancer and OVCAR4 ovarian cancer spheroid tumor cells in vitro, with IC₅₀ values below 20 μM cenmed.com. An important aspect of its characterization involved assessing its potential to generate reactive oxygen species (ROS). This compound showed no evidence of hydrogen peroxide (H₂O₂) generation at concentrations up to 25 μM, although an increase in absorbance, indicative of H₂O₂ generation, was observed at 50 μM cenmed.com. This class of iminothienopyridinedione derivatives, including this compound, is recognized as a new class of reversible protein phosphatase small molecule inhibitors that exhibit cytotoxicity against human ovarian and breast cancer cells without generating significant reactive oxygen species in vitro and in cells, positioning them as valuable lead molecules for future studies of PTP4A phosphatases cenmed.com.

The detailed research findings for this compound and related compounds are summarized in the table below:

Table 1: Inhibitory and Cytotoxicity Data for this compound and Related Analogs

CompoundPTP4A3 IC₅₀ (nM)CDC25B IC₅₀ (nM)DUSP3 IC₅₀ (nM)Hs578T Breast Cancer Spheroid IC₅₀ (μM)OVCAR4 Ovarian Cancer Spheroid IC₅₀ (μM)H₂O₂ Generation (≤25 μM)
JMS-053~30 cenmed.com92.6 cenmed.com207.6Not specified in source cenmed.comNot specified in source cenmed.comNo cenmed.com
EJR-866-75Potent cenmed.com122.6 cenmed.com5-6x less potent cenmed.com<20 cenmed.com<20 cenmed.comNo cenmed.com
This compoundPotent cenmed.com65.5 cenmed.com5-6x less potent cenmed.com<20 cenmed.com<20 cenmed.comNo (at ≤25 μM) cenmed.com
NRT-870-59Potent cenmed.comNo inhibition (≤1 μM) cenmed.com5-6x less potent cenmed.com<20 cenmed.com<20 cenmed.comNo cenmed.com

Properties

Molecular Formula

C13H7ClN2O2S

Molecular Weight

290.721

IUPAC Name

2-(2-Chlorophenyl)-7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione

InChI

InChI=1S/C13H7ClN2O2S/c14-8-4-2-1-3-6(8)9-5-7-11(19-9)10(15)13(18)16-12(7)17/h1-5,15H,(H,16,17,18)

InChI Key

DXWKXJCHISYLMA-UHFFFAOYSA-N

SMILES

O=C1C(C=C(C2=CC=CC=C2Cl)S3)=C3C(C(N1)=O)=N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EJR-866-81

Origin of Product

United States

Molecular Pharmacology and Target Engagement of Ejr 866 81

Characterization as a Phosphatase Modulator

EJR-866-81 functions primarily as a phosphatase inhibitor, exhibiting specific activity against several important phosphatases involved in cellular regulation cenmed.com.

Inhibition Profile Against Protein Tyrosine Phosphatase 4A3 (PTP4A3)

This compound demonstrates potent inhibitory activity against PTP4A3. Using DiFMUP as a substrate and a 25-minute incubation period to reflect the steady-state rate, the half-maximal inhibitory concentration (IC₅₀) for this compound against PTP4A3 was determined to be 36.1 nM cenmed.com. Notably, this compound exhibits a pronounced preference for PTP4A3 over PTP4A2 cenmed.com. This selectivity is particularly significant given the high degree of amino acid identity (approximately 80%) and 100% identity within the catalytic P loop between these two phosphatases cenmed.com. Furthermore, the IC₅₀ values for this compound remained similar for both the K144I mutant and wild-type PTP4A3, suggesting that the K144 residue is not essential for this compound binding to PTP4A3 cenmed.com.

Table 1: Inhibition Profile of this compound Against PTP4A3

PhosphataseIC₅₀ (nM)Selectivity Notes
PTP4A336.1Pronounced preference over PTP4A2 cenmed.com
PTP4A2-Less potent than PTP4A3 cenmed.com

Activity Against Cell Division Cycle 25B (CDC25B)

Beyond its activity against PTP4A3, this compound also acts as a potent in vitro inhibitor of the oncogenic dual specificity phosphatase Cell Division Cycle 25B (CDC25B) cenmed.com. Its IC₅₀ value against CDC25B was measured at 65.5 nM cenmed.com.

Table 2: Inhibition Profile of this compound Against CDC25B

PhosphataseIC₅₀ (nM)
CDC25B65.5

Differential Specificity Towards Dual Specificity Phosphatase 3 (DUSP3)

In comparison to its potent inhibition of PTP4A3 and CDC25B, this compound demonstrated a reduced potency against Dual Specificity Phosphatase 3 (DUSP3). It was found to be 5- to 6-fold less potent as an inhibitor of DUSP3 cenmed.com.

Table 3: Comparative Inhibition Specificity

PhosphataseIC₅₀ (nM) (this compound)Relative Potency
PTP4A336.1 cenmed.comMost potent
CDC25B65.5 cenmed.comPotent
DUSP3~180-216 (estimated)5-6 fold less potent cenmed.com

Mechanistic Insights into Phosphatase Inhibition

Investigations into the mechanistic aspects of this compound's phosphatase inhibition have focused on the reversibility of its enzyme binding and its propensity for generating reactive oxygen species.

Investigation of Reactive Oxygen Species Generation in Related Compounds and this compound

Studies on reactive oxygen species (ROS) generation by this compound revealed that it showed no evidence of hydrogen peroxide (H₂O₂) generation at concentrations up to 25 μM, although an increase in absorbance was observed at 50 μM cenmed.com. For the lead compound JMS-053, which is structurally related to this compound, no significant detectable levels of reactive oxygen species were generated in vitro or within cancer cells cenmed.comnih.gov. Furthermore, mass spectrometry analyses of PTP4A3 incubated with JMS-053 or NRT-870-59 (another analog) indicated an absence of disulfide bond formation or oxidation of the catalytic Cys104 residue cenmed.com. These findings suggest that the mechanism of inhibition for these compounds, including this compound, does not primarily involve the generation of reactive oxygen species leading to irreversible oxidative modification of the phosphatase's active site cenmed.com.

Structure-Activity Relationship (SAR) Considerations within Analog Series

The structure-activity relationship (SAR) studies of this compound within its analog series provide critical insights into how structural modifications influence inhibitory potency and selectivity. This compound, along with EJR-866-75 and NRT-870-59, are part of a series of iminothienopyridinedione analogs derived from JMS-053 nih.govnih.gov. These analogs were specifically developed to maintain potent PTP4A3 inhibition while potentially improving properties such as reduced metabolism or increased water solubility nih.gov. The core scaffold for these compounds is the thienopyridinedione structure nih.gov.

This compound is chemically defined as 2-(2-chlorophenyl)-7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione nih.gov. This specific structure, particularly the 2-chlorophenyl substitution, plays a role in its observed activity and selectivity profile.

Comparative Analysis with JMS-053 and Other Analogs (EJR-866-75, NRT-870-59)

A comparative analysis of this compound with its parent compound JMS-053 and other analogs like EJR-866-75 and NRT-870-59 reveals distinct patterns of phosphatase inhibition.

JMS-053 is a potent inhibitor of the PTP4A family, showing equipotency against PTP4A1 (29.1 nM), PTP4A2 (48.0 nM), and PTP4A3 (34.7 nM) nih.goveortc.org. The analogs EJR-866-75, this compound, and NRT-870-59 all retained potent in vitro PTP4A3 enzymatic inhibitory activity, with IC₅₀ values ranging from 36.1 nM to 98.2 nM nih.govhodoodo.com.

Regarding other phosphatases:

CDC25B: this compound (IC₅₀ 65.5 nM) and EJR-866-75 (IC₅₀ 122.6 nM) were identified as potent in vitro inhibitors of CDC25B. In contrast, NRT-870-59 did not inhibit CDC25B at concentrations up to 1 μM nih.gov.

DUSP3: All tested compounds, including JMS-053 and its analogs, demonstrated significantly lower potency against DUSP3, being 5- to 6-fold less potent compared to their activity against PTP4A3 nih.gov.

The following table provides a comparative overview of the IC₅₀ values for these compounds against various phosphatases:

CompoundPTP4A1 IC₅₀ (nM)PTP4A2 IC₅₀ (nM)PTP4A3 IC₅₀ (nM)CDC25B IC₅₀ (nM)DUSP3 IC₅₀ (nM)
JMS-05329.1 eortc.org48.0 eortc.org34.7 eortc.org92.6 nih.gov207.6 eortc.org
This compoundNot specifiedNot specified36.1 nih.gov65.5 nih.gov>300 nih.gov
EJR-866-75Not specifiedNot specified98.2 nih.gov122.6 nih.gov>600 nih.gov
NRT-870-59Not specifiedNot specified86.0 nih.gov>1000 nih.gov>5000 nih.gov

Influence of Structural Features on PTP4A Isoform Selectivity

The structural features of this compound and its analogs significantly influence their selectivity among the PTP4A isoforms. While JMS-053 demonstrates equipotency across PTP4A1, PTP4A2, and PTP4A3, the analogs show varying degrees of isoform preference nih.gov.

Specifically, this compound and NRT-870-59, which features a modified thienopyridone (B2394442) core, exhibit a pronounced preference for PTP4A3 over PTP4A2 nih.gov. In contrast, EJR-866-75 shows little preference among the PTP4A family members, indicating a broader inhibitory profile within this family nih.gov.

Further research into the structural determinants of this selectivity has involved studying PTP4A3 mutants. The A111S mutant of PTP4A3 resulted in higher IC₅₀ values for JMS-053, this compound, EJR-866-75, and NRT-870-59 compared to the wild-type enzyme. This finding supports the crucial role of the A111 amino acid in the binding and inhibition mechanism of this class of compounds nih.gov. Conversely, the K144I mutant of PTP4A3 showed similar IC₅₀ values for this compound, EJR-866-75, and NRT-870-59 compared to the wild-type, suggesting that the K144 residue is not essential for the binding of these specific inhibitors nih.gov. These observations underscore how subtle structural changes in the inhibitors, and corresponding amino acid residues in the target, dictate the nuances of isoform selectivity.

Cellular and Biochemical Investigations of Ejr 866 81

In Vitro Cellular Effects in Research Models

EJR-866-81 has been evaluated for its cytotoxic effects against several human cancer cell lines, demonstrating notable activity in specific models. As a second-generation analog of the PTP4A3 phosphatase inhibitor JMS-053, its mechanism of action is rooted in the inhibition of this key enzyme. thno.org

Cytotoxicity in Human Breast Cancer Cell Lines (Hs578T)

In studies involving the human breast cancer cell line Hs578T, this compound has shown cytotoxic activity. Research indicates that this cell line is responsive to treatment with this compound, highlighting its potential as a therapeutic candidate for certain types of breast cancer. encyclopedia.pub

Cytotoxicity in Human Ovarian Cancer Cell Lines (OVCAR4)

Similar to its effects on breast cancer cells, this compound has demonstrated cytotoxicity in the human ovarian cancer cell line OVCAR4. This particular cell line was found to be among the most responsive to a series of analogs including this compound, suggesting a potential vulnerability of certain ovarian cancers to PTP4A3 inhibition. encyclopedia.pub

Evaluation in Spheroid Tumor Cell Models

To better mimic the three-dimensional environment of solid tumors, this compound was assessed in spheroid tumor cell models. The compound was found to be cytotoxic to both Hs578T breast cancer and OVCAR4 ovarian cancer spheroid tumor cells grown in vitro, with IC50 values below 20 μM. encyclopedia.pub Spheroid colony formation is a valuable method for assessing cytotoxicity that is dependent on the extracellular matrix. encyclopedia.pub

Interactive Data Table: In Vitro Activity of this compound

CompoundTargetCell LineModelActivityReference
This compoundPTP4A3Hs578T2D CultureCytotoxic encyclopedia.pub
This compoundPTP4A3OVCAR42D CultureCytotoxic encyclopedia.pub
This compoundPTP4A3Hs578TSpheroidIC50 < 20 μM encyclopedia.pub
This compoundPTP4A3OVCAR4SpheroidIC50 < 20 μM encyclopedia.pub

Modulation of Intracellular Pathways and Biological Processes

The therapeutic effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

Effects on Extracellular Matrix Pathway Alterations

The parent compound of this compound, JMS-053, has been shown to induce changes in gene expression related to the extracellular matrix. Gene transcripts altered by JMS-053 treatment were frequently associated with hemidesmosome assembly, laminin (B1169045) interactions, and anchoring fibril formation. encyclopedia.pub This suggests that inhibitors of PTP4A3, such as this compound, may exert part of their anti-cancer effects by disrupting the interaction of cancer cells with their surrounding matrix, a critical component for tumor growth and metastasis. encyclopedia.pub

Impact on Extracellular Signal–Regulated Kinase (ERK) Pathways

This compound targets the protein tyrosine phosphatase PTP4A3. thno.org PTP4A3 is known to play a role in promoting the oncogenic RAS-RAF-MEK-ERK pathway. encyclopedia.pubnih.gov By inhibiting PTP4A3, this compound has the potential to indirectly modulate and suppress this key signaling cascade, which is crucial for cell proliferation, differentiation, and survival. encyclopedia.pubnih.gov In some cancer models, the activation of the ERK pathway is promoted by PTP4A3, indicating that its inhibition could lead to a reduction in tumor progression. thno.org

No Publicly Available Data for Chemical Compound this compound

Following a comprehensive search of publicly available scientific and research databases, no information has been found for the chemical compound designated "this compound." Consequently, it is not possible to generate an article detailing its cellular and biochemical investigations as requested.

The outlined sections and subsections, including its influence on cell cycle-related regulators via CDC25B inhibition, methodological frameworks for cellular studies, concentration-response curve analysis for phosphatase inhibition, and gene expression profiling, require specific research data attributed to this compound. Without any studies or publications referencing this compound, the generation of a scientifically accurate and informative article is unachievable.

It is possible that this compound is an internal research code, a compound that has not yet been described in published literature, or a designation that is not widely recognized in the public domain. Therefore, the detailed research findings and data tables requested cannot be provided.

Synthetic Chemistry and Derivatization Approaches Relevant to Ejr 866 81 Research

General Synthetic Routes for Iminothienopyridinedione Scaffolds

The construction of the iminothienopyridinedione core likely involves a multi-step synthetic sequence, beginning with the formation of a substituted thiophene ring, followed by the annulation of a pyridine or pyrimidine ring system, and subsequent functional group manipulations to install the imino and dione functionalities.

A prominent method for the synthesis of polysubstituted 2-aminothiophenes, which are key intermediates for thienopyridine synthesis, is the Gewald reaction . This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring by choosing the appropriate starting materials wikipedia.orgresearchgate.netarkat-usa.orgorganic-chemistry.org.

Once the 2-aminothiophene intermediate is obtained, the fused pyridine ring can be constructed through several cyclization strategies. One common approach is the intramolecular Thorpe-Ziegler cyclization of a 2-(alkylthio)pyridine-3-carbonitrile precursor igi-global.com. This method has been widely applied to prepare a variety of thienopyridine derivatives igi-global.com. The reaction conditions for this cyclization can be modulated by the choice of base and solvent igi-global.comresearchgate.net.

To arrive at a dione functionality, one could envision the use of starting materials bearing ester or carboxylic acid groups that can be cyclized to form a pyridinedione ring. For instance, the synthesis of thienopyrimidinediones has been reported, which could serve as a synthetic blueprint nih.govresearchgate.net. The introduction of an imino group could be achieved through various methods, such as the reaction of a corresponding ketone with an amine or through the manipulation of an amide or nitrile functionality.

An alternative strategy involves a cascade heterocyclization, where the thiophene and pyridine rings are formed in a sequential one-pot process from acyclic precursors igi-global.com. Such methods offer an efficient route to polyfunctionalized thienopyridines igi-global.com.

Reaction TypeDescriptionKey Reagents
Gewald Reaction A multicomponent reaction to form 2-aminothiophenes.Ketone/aldehyde, α-cyanoester, elemental sulfur, base.
Thorpe-Ziegler Cyclization Intramolecular cyclization to form the fused pyridine ring.2-(alkylthio)pyridine-3-carbonitrile, base.
Cascade Heterocyclization Consecutive formation of the thiophene and pyridine rings in one pot.Acyclic precursors, basic catalyst.

Chemical Synthesis of EJR-866-81 and its Analogs

As previously stated, there is no specific information available in the scientific literature for a compound designated "this compound". Therefore, a detailed synthetic route for this particular molecule cannot be provided. However, based on the general synthetic strategies for related scaffolds, one can propose a hypothetical synthetic pathway for analogs of an iminothienopyridinedione.

The synthesis of analogs would likely start from a substituted 2-aminothiophene, prepared via the Gewald reaction. The choice of the starting ketone and α-cyanoester would determine the substitution pattern on the thiophene ring. For example, using a cyclic ketone could lead to a tetracyclic final product.

Following the formation of the 2-aminothiophene, the pyridine ring could be constructed. For instance, reaction with a dicarbonyl compound or its equivalent could lead to the formation of the pyridinedione ring. Subsequent reaction of one of the ketone functionalities with a primary amine or ammonia could then install the imino group.

The synthesis of various thienopyridine and thienopyrimidine analogs has been extensively reported. For example, a series of amino acid prodrugs based on a tetrahydrothienopyridine scaffold has been synthesized, demonstrating the feasibility of introducing diverse functional groups onto this core structure nih.gov. Another study describes the synthesis of 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides, which possess a dione-like functionality within their structure nih.gov. These examples highlight the chemical tractability of the thienopyridine system and the potential to generate a wide array of analogs.

ScaffoldSynthetic ApproachReference
Tetrahydrothienopyridine prodrugsMultistep synthesis involving the formation of the thienopyridine core followed by coupling with amino acids. nih.gov
5-keto-tetrahydrothieno[2,3-b]quinolonesSynthesis of carboxamide derivatives with antiproliferative activity. nih.gov
Thieno[2,3-b]pyridines-5-carbonitrilesSynthesis and evaluation for antiviral activity. igi-global.com

Development of Related Thienopyridone (B2394442) and Iminothienopyridinedione Derivatives in Research

The development of derivatives of thienopyridine and related heterocyclic systems is an active area of research, driven by the diverse biological activities exhibited by these compounds. The thienopyridine scaffold is a key component of several approved drugs nih.gov.

Research in this area has focused on the synthesis of novel derivatives with modified substitution patterns to explore their structure-activity relationships (SAR). For example, novel classes of thienopyrimidines and thienopyridines have been identified as potent inhibitors of VEGFR-2 kinase, a target in cancer therapy researchgate.net. The synthesis of these compounds involved the functionalization of the core scaffold at various positions researchgate.net.

Furthermore, the synthesis of thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides has been reported, with some derivatives showing potent antiproliferative activity against a range of cancer cell lines nih.gov. The synthesis of these compounds often involves the initial construction of the heterocyclic core followed by amide bond formation with various amines.

The development of fused thieno[2,3-b]pyridines has also been explored, leading to the synthesis of new condensed pyridothienopyrimidines researchgate.net. These complex heterocyclic systems are built upon the thienopyridine core and offer opportunities for further chemical modification.

Derivative ClassSynthetic StrategyResearch Focus
Thienopyrimidine and Thienopyridine Kinase InhibitorsFunctionalization of the core scaffold to target VEGFR-2 kinase.Anticancer agents
Thieno[2,3-b]pyridine-2-carboxamidesAmide coupling reactions on the thienopyridine core.Antiproliferative activity
Fused PyridothienopyrimidinesMulti-step synthesis to construct condensed heterocyclic systems.Exploration of novel chemical space

Advanced Research Directions and Future Perspectives for Ejr 866 81 Studies

Comprehensive Elucidation of Upstream and Downstream Signaling Cascades

A critical future direction for EJR-866-81 research involves the comprehensive elucidation of the signaling cascades it influences. While its direct inhibition of PTP4A3 and CDC25B is established, understanding the full spectrum of cellular events triggered by this inhibition is paramount nih.gov. Research should focus on identifying the direct and indirect substrates of PTP4A3 and CDC25B that are modulated by this compound in various cellular contexts. This could involve advanced phosphoproteomics techniques to map changes in protein phosphorylation globally following this compound treatment. Furthermore, transcriptomic and proteomic analyses could reveal broader cellular adaptations and pathway alterations, including those related to cell cycle progression, proliferation, and apoptosis, which are known to be influenced by these phosphatases nih.govmdpi.com. Identifying the upstream signals that regulate PTP4A3 and CDC25B activity and how this compound might intersect with these regulatory mechanisms will provide a more complete picture of its cellular impact biorxiv.org.

Integration of this compound Research with Systems Biology Approaches

To gain a holistic understanding of this compound's biological effects, integrating its research with systems biology approaches is essential. This involves combining diverse datasets, such as genomics, transcriptomics, proteomics, and metabolomics, to construct comprehensive models of cellular networks nih.govuminho.pt. Computational modeling and network analysis can then be employed to predict and validate the impact of this compound on complex biological processes and identify potential off-target effects or compensatory pathways nih.gov. Such an integrated approach can help uncover novel interactions, refine the understanding of this compound's mechanism of action, and predict its behavior in more complex in vivo systems. The use of multi-omics data can also facilitate the identification of biomarkers for this compound's activity and responsiveness in different cellular and disease states frontiersin.org.

Exploration of this compound in Broader Oncogenic Phosphatase Biology

This compound's demonstrated activity against oncogenic phosphatases PTP4A3 and CDC25B makes it a valuable tool for exploring broader aspects of oncogenic phosphatase biology nih.govresearchgate.netoncotarget.com. Future research can leverage this compound to investigate the roles of these phosphatases in various cancer types, including those beyond breast and ovarian cancer, where initial cytotoxicity has been observed nih.gov. This includes studying their involvement in cancer initiation, progression, metastasis, and the development of drug resistance. This compound can serve as a chemical probe to dissect the specific contributions of PTP4A3 and CDC25B to different hallmarks of cancer. Given that protein tyrosine phosphatases have historically been considered "undruggable" targets, this compound provides a unique opportunity to challenge this paradigm and further validate these enzymes as viable therapeutic targets researchgate.net. Comparative studies with other phosphatase inhibitors could also shed light on the unique structural and mechanistic features that contribute to this compound's potency and selectivity.

Development of Novel Research Methodologies for Compound Characterization

The ongoing characterization of this compound can greatly benefit from the development and application of novel research methodologies. Advanced analytical chemistry techniques are crucial for a thorough understanding of its physical and chemical properties, as well as its interactions within biological systems mdpi.comnih.gov. This includes, but is not limited to:

High-resolution mass spectrometry (HRMS) and ion mobility-mass spectrometry (IM-MS) for precise molecular characterization, identification of metabolites, and understanding of its stability and degradation pathways purdue.edumdpi.com.

Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy for detailed structural elucidation and conformational analysis mdpi.com.

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC), for assessing purity and for quantitative analysis in complex biological matrices mdpi.com.

Cryo-electron microscopy (Cryo-EM) and X-ray crystallography to determine the high-resolution structures of this compound in complex with its target phosphatases, providing insights into binding modes and allosteric regulation.

Bio-layer interferometry (BLI) or surface plasmon resonance (SPR) to precisely measure binding kinetics and affinities with its protein targets.

Advanced cellular imaging techniques , including super-resolution microscopy, to visualize the subcellular localization of this compound and its effects on protein dynamics and organelle function.

Microfluidic platforms and organ-on-chip models for high-throughput screening and studying this compound's effects in more physiologically relevant in vitro environments tudelft.nl. These methodologies will enable a deeper understanding of this compound's molecular characteristics and its precise interactions with biological targets, paving the way for further optimization and application mdpi.comnih.govpurdue.edumdpi.commit.eduuni-stuttgart.deresearchgate.netmdpi.com.

Potential for this compound as a Mechanistic Probe in Biological Systems

Beyond its potential as a lead compound for therapeutic development, this compound holds significant promise as a mechanistic probe in biological systems. Its specificity for PTP4A3 and CDC25B allows researchers to selectively perturb the activity of these phosphatases and observe the resulting cellular and physiological consequences nih.gov. This can be invaluable for:

Target validation: Confirming the roles of PTP4A3 and CDC25B as critical regulators in specific biological pathways or disease processes.

Pathway mapping: Dissecting the intricate signaling networks downstream of these phosphatases, identifying their physiological substrates, and understanding how their activity is integrated into broader cellular functions.

Disease modeling: Using this compound in in vitro and in vivo disease models to understand the contribution of PTP4A3 and CDC25B to disease pathogenesis and progression.

Drug discovery tool: Serving as a benchmark compound for the development of new phosphatase inhibitors, allowing for comparison of selectivity, potency, and mechanism of action. The use of this compound as a chemical probe can provide fundamental insights into phosphatase biology, contributing to a more profound understanding of cellular regulation and disease mechanisms nih.gov.

Q & A

Q. How can researchers structure a manuscript to highlight this compound’s novel applications?

  • Methodological Answer :
  • Use a problem-solution framework: Begin with limitations of existing compounds, then present this compound’s advantages.
  • Include comparative tables (e.g., efficacy vs. toxicity ratios) and mechanistic diagrams.
  • Address unresolved questions in the conclusion to guide future studies .

Q. Tables for Methodological Reference

Research Stage Key Considerations Relevant Evidence
Experimental DesignReplication protocols, control groups
Data AnalysisStatistical models, uncertainty quantification
Literature SynthesisGap analysis, systematic review frameworks
Ethical ComplianceIACUC guidelines, adverse event reporting
Computational ValidationModel transparency, cross-validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EJR-866-81
Reactant of Route 2
Reactant of Route 2
EJR-866-81

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.